molecular formula C8H11NO8 B141607 2,2'-azanediyldisuccinic acid CAS No. 131669-35-7

2,2'-azanediyldisuccinic acid

Cat. No.: B141607
CAS No.: 131669-35-7
M. Wt: 249.17 g/mol
InChI Key: PQHYOGIRXOKOEJ-UHFFFAOYSA-N
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Description

2,2'-azanediyldisuccinic acid is a biodegradable chelating agent known for its ability to form stable complexes with metal ions. It is often used in various industrial and environmental applications due to its low toxicity and high biodegradability. The compound is particularly effective in binding to heavy metals, making it useful in water treatment and agriculture.

Preparation Methods

2,2'-azanediyldisuccinic acid can be synthesized through the reaction of maleic anhydride with ammonia and sodium hydroxide. The process involves heating maleic anhydride with sodium hydroxide in water to form a concentrated disodium maleate solution. Ammonia is then added at temperatures ranging from 90 to 145°C, followed by the removal of excess water and ammonia through distillation. This results in an aqueous solution containing about 34% tetrasodium iminodisuccinate, with yields of up to 98% . Industrial production methods often involve spray-drying to obtain a solid mixture containing a high percentage of tetrasodium iminodisuccinate .

Chemical Reactions Analysis

2,2'-azanediyldisuccinic acid undergoes various chemical reactions, including complexation, oxidation, and reduction. As a chelating agent, it forms stable complexes with metal ions such as calcium, magnesium, and heavy metals. Common reagents used in these reactions include metal salts like iron chloride and zinc chloride. The major products formed from these reactions are metal-imidodisuccinate complexes, which are used in various applications such as water treatment and agriculture .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidodisuccinic acid involves its ability to form stable complexes with metal ions. This chelation process reduces the availability of free metal ions, thereby mitigating their toxic effects. The compound’s molecular targets include metal ions such as calcium, magnesium, and heavy metals. The pathways involved in its action include the formation of stable five-membered ring structures with metal ions, which enhances the stability and solubility of the resulting complexes .

Comparison with Similar Compounds

2,2'-azanediyldisuccinic acid is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). Unlike EDTA and NTA, imidodisuccinic acid is fully biodegradable and has a lower environmental impact . Similar compounds include ethylenediaminetetraacetic acid, nitrilotriacetic acid, and diethylenetriaminepentaacetic acid (DTPA). This compound’s uniqueness lies in its high biodegradability and low toxicity, making it a more environmentally friendly option for various applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-azanediyldisuccinic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of structurally analogous dicarboxylic acids (e.g., diphenic acid) involves catalytic oxidation using transition-metal catalysts like Mn(III) or Co(II) under acidic conditions . For this compound, a similar approach could be adapted, with pH and temperature optimization critical for minimizing side reactions. Kinetic monitoring via HPLC or FTIR can identify intermediates and optimize reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For example, 1H^1H NMR can confirm the presence of amine and succinyl moieties, while elemental analysis ensures stoichiometric accuracy. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound, and how do they influence experimental design?

  • Methodological Answer : Determine solubility in aqueous/organic solvents via gravimetric analysis. For pKa values, conduct potentiometric titrations in varied ionic strengths. Note that substituents on succinic acid derivatives significantly alter dissociation constants; for example, aryl groups reduce acidity compared to aliphatic chains . Buffer systems should be adjusted to maintain stability in biological or catalytic studies.

Advanced Research Questions

Q. How does this compound interact with metal ions in catalytic or coordination chemistry applications?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) or X-ray crystallography to study metal-binding affinities and coordination geometries. Comparative studies with succinic acid analogs (e.g., benzylsuccinic acid) reveal how the azanediyl group alters chelation behavior. Electrochemical methods (cyclic voltammetry) can assess redox activity in metal complexes .

Q. What isotopic labeling strategies (e.g., 13C^{13}C, 15N^{15}N) are effective for tracking this compound in metabolic or environmental studies?

  • Methodological Answer : Synthesize 13C^{13}C-labeled variants via carboxylation reactions using 13CO2^{13}CO_2 or isotopically enriched precursors. For 15N^{15}N-labeling, incorporate 15NH3^{15}NH_3 during amine-group formation. Use LC-MS/MS or 1H^1H-13C^{13}C HSQC NMR to trace isotopic incorporation in biological systems .

Q. How do structural modifications (e.g., alkylation, aryl substitution) impact the compound’s dissociation behavior and pH-dependent reactivity?

  • Methodological Answer : Compare dissociation constants (KaK_a) of modified analogs using pH-stat titration. For this compound, the amine group introduces zwitterionic behavior, altering solubility and reactivity. Empirical equations (e.g., modified Henderson-Hasselbalch) can model pH-dependent speciation .

Q. What computational models (e.g., DFT, MD simulations) best predict the compound’s conformational stability and interaction with biomolecules?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and predict electrostatic potential surfaces. Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) can elucidate binding modes with proteins or membranes. Validate models with experimental data from SPR or ITC .

Q. Addressing Data Contradictions

Q. How can discrepancies in reported dissociation constants for succinic acid derivatives be resolved?

  • Methodological Answer : Standardize experimental conditions (ionic strength, temperature) and validate measurement techniques (e.g., potentiometry vs. spectrophotometry). For this compound, inconsistencies may arise from zwitterionic equilibria; use 13C^{13}C-NMR to directly monitor protonation states .

Q. Why do synthetic yields vary widely across studies for structurally related dicarboxylic acids?

  • Methodological Answer : Differences in catalyst loading, solvent polarity, or purification methods (e.g., recrystallization vs. chromatography) significantly impact yields. Systematic Design of Experiments (DoE) can identify critical factors (e.g., pH, temperature) and optimize protocols .

Properties

CAS No.

131669-35-7

Molecular Formula

C8H11NO8

Molecular Weight

249.17 g/mol

IUPAC Name

2-(1,2-dicarboxyethylamino)butanedioic acid

InChI

InChI=1S/C8H11NO8/c10-5(11)1-3(7(14)15)9-4(8(16)17)2-6(12)13/h3-4,9H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)

InChI Key

PQHYOGIRXOKOEJ-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(CC(=O)O)C(=O)O)C(=O)O

Key on ui other cas no.

131669-35-7

Synonyms

IDS cpd
iminodisuccinate
iminodisuccinic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In another particular embodiment, an Ma melt and aqueous sodium hydroxide solution are metered simultaneously and continuously in a molar ratio of MA:NaOH:H2O=2:1.5-3.5:6-20 into a maleic acid salt solution or pumpable suspension, which has been initially introduced and is of like composition, at temperatures of 75-125° C. This solution or suspension is pumped, with residence times of 0.1-5 h, into a second mixer, into which liquid ammonia or a concentrated aqueous ammonia solution is added continuously. the molar ratio of MA:ammonia here is 2:1.5-3.5. This solution is reacted at temperatures of 90-145° C. and residence times of 0.3-25 h in a continuous reactor. Ammonia and water are distilled off from the reaction mixture in a continuous distillation column at temperatures of 70-140° C. and residence times of 0.1-25 h, with continuous addition of water and aqueous sodium hydroxide solution corresponding to 0.5-2.5 mol of NaOH per 2 mol of MA originally employed. After the addition of water, solutions with solids contents of 5-60% by weight are obtained, and are subjected to a clarifying filtration, if appropriate. The product solutions have yields of >73% of iminodisuccinic acid, <3% of maleic acid, <10% of fumaric acid, <5% of malic acid and <15% of the particular theoretical yields of aspartic acid.
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Synthesis routes and methods II

Procedure details

A mixture of 12.77 g (110 mmol) maleic acid, 19.2 g (300 mmol) of 28% aqueous ammonia, and 13.3 g (100 mmol) aspartic acid in 75 ml water was heated to 95° C. with stirring. The solution was adjusted to a pH of 9 with 10% aqueous sodium hydroxide, then stored at 95° C. for 20 hours. The resulting clear solution was cooled to room temperature and 11.95 g (300 mmol) concentrated hydrochloric acid was added. The resulting precipitate of maleic and fumeric acid was removed by filtration, and the supernatant was concentrated under pressure to yield the product as a white solid.
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